molecular formula C5H6Cl3NO2 B12892737 5-Isoxazolol, 4,5-dihydro-3-methyl-5-(trichloromethyl)- CAS No. 135351-22-3

5-Isoxazolol, 4,5-dihydro-3-methyl-5-(trichloromethyl)-

Cat. No.: B12892737
CAS No.: 135351-22-3
M. Wt: 218.46 g/mol
InChI Key: NCQUGHQZHYBEAX-UHFFFAOYSA-N
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Description

3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trichloromethyl group and a dihydroisoxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent such as triphosgene. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive agent in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the dihydroisoxazole ring can interact with various biological molecules. These interactions can modulate biochemical pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole
  • 3-methyl-5-(trichloromethyl)-1,2,4-thiadiazole
  • 3-methyl-5-(trichloromethyl)-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is unique due to its dihydroisoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

135351-22-3

Molecular Formula

C5H6Cl3NO2

Molecular Weight

218.46 g/mol

IUPAC Name

3-methyl-5-(trichloromethyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C5H6Cl3NO2/c1-3-2-4(10,11-9-3)5(6,7)8/h10H,2H2,1H3

InChI Key

NCQUGHQZHYBEAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(C1)(C(Cl)(Cl)Cl)O

Origin of Product

United States

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